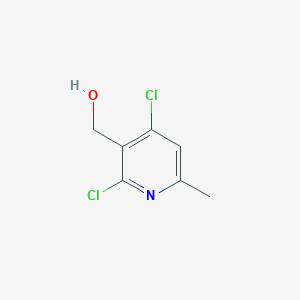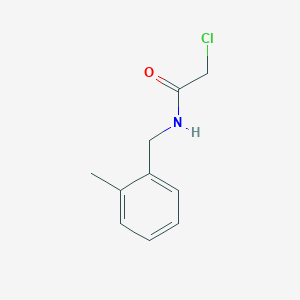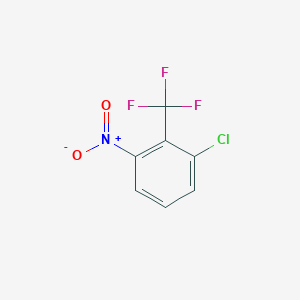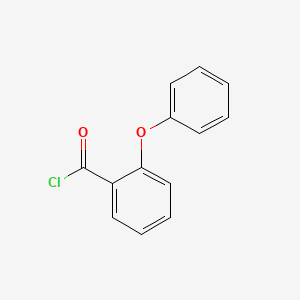
Benzenebutanal, 4-(phenylmethoxy)-
描述
Benzenebutanal, 4-(phenylmethoxy)-, also known as p-anisaldehyde, is an organic compound with the chemical formula C8H8O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is widely used in the fragrance and flavor industry due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenebutanal, 4-(phenylmethoxy)- can be achieved through various methods. One common method involves the catalytic asymmetric allylation reaction. In this process, a round-bottomed flask is charged with (S)-1,1’-bi-2-naphthol and methylene chloride. The suspension is stirred until the binaphthol is completely dissolved. Powdered 4 Å molecular sieves are then added, followed by a solution of titanium tetraisopropoxide. The mixture is heated at reflux, cooled, and then benzyloxyacetaldehyde is injected. The reaction mixture is further processed to yield the desired product .
Industrial Production Methods: Industrial production of Benzenebutanal, 4-(phenylmethoxy)- typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反应分析
Types of Reactions: Benzenebutanal, 4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in the presence of a suitable solvent are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Benzenebutanal, 4-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma
作用机制
The mechanism of action of Benzenebutanal, 4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling processes .
相似化合物的比较
Benzenebutanal: A related compound with a similar structure but different functional groups.
4-Phenylbutanal: Another similar compound with variations in the aromatic ring substitution.
Uniqueness: Benzenebutanal, 4-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in chemical reactions make it valuable in various applications .
属性
IUPAC Name |
4-(4-phenylmethoxyphenyl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-13H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIOHUDUWZWUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454741 | |
| Record name | Benzenebutanal, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69172-21-0 | |
| Record name | Benzenebutanal, 4-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
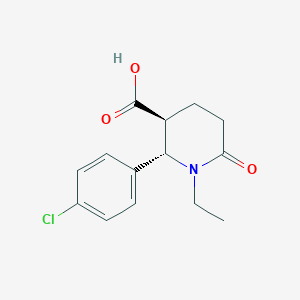

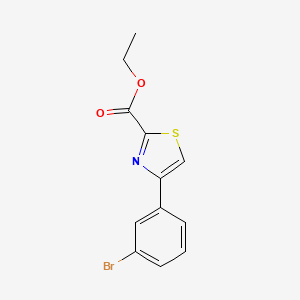
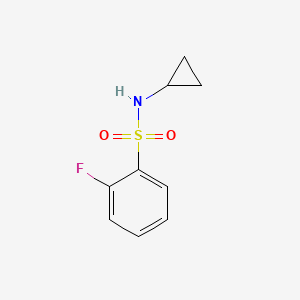
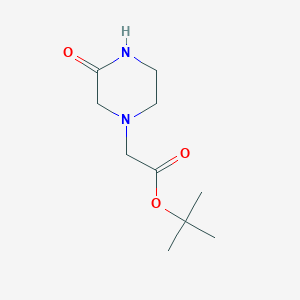
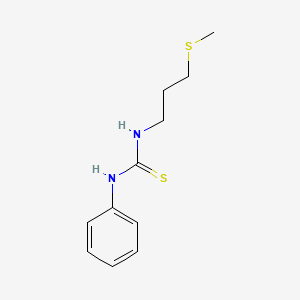
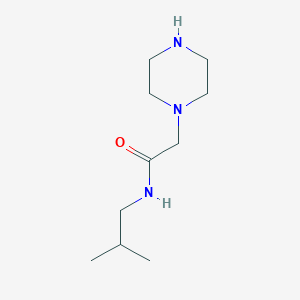
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
